molecular formula C32H23ClN4O3S2 B2421353 2-[3-[[5-(3-Chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione CAS No. 690249-71-9

2-[3-[[5-(3-Chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

Cat. No. B2421353
CAS RN: 690249-71-9
M. Wt: 611.13
InChI Key: NYLHXDDUIXCQCO-UHFFFAOYSA-N
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Description

2-[3-[[5-(3-Chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C32H23ClN4O3S2 and its molecular weight is 611.13. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[[5-(3-Chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[[5-(3-Chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis of complex heterocyclic structures, often through reactions like thermal reactivity and addition reactions. For example, the reaction of 4-methoxyphenyl azide with 1,4-naphthoquinone leads to the formation of ring-contracted enamine, ring-expanded 2-benzazepine-1,5-dione, and aziridine as decomposition products of an intermediate triazoline, showcasing the compound's role in the formation of diverse heterocyclic compounds (Benati, Montevecchi, & Spagnolo, 1991).

Chemical Reactivity

Studies on chemical reactivity demonstrate the compound's involvement in ene-type reactions, where acyl groups are transferred to various unsaturated compounds, resulting in a diverse range of reaction products. This highlights the compound's utility in facilitating complex chemical transformations and its potential application in synthesizing novel materials or pharmaceuticals (Bottomley, Boyd, & Monteil, 1980).

Biological Applications

While the explicit mention of biological applications is limited due to the exclusion criteria, the compound's involvement in synthesizing heterocyclic structures suggests potential applications in medicinal chemistry, given the importance of such structures in drug design and pharmacology.

Material Science and Photophysics

Compounds like benzo[de]isoquinoline-1,3-diones show promise in material science and photophysics due to their unique structural and electronic properties. They can serve as precursors or components in the synthesis of materials with specific optical or electronic characteristics, useful in developing new sensors, imaging agents, or light-emitting materials (Bojinov & Panova, 2007).

properties

IUPAC Name

2-[3-[[5-(3-chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23ClN4O3S2/c1-40-21-15-13-20(14-16-21)37-29(28-27(33)22-9-2-3-12-25(22)42-28)34-35-32(37)41-18-6-17-36-30(38)23-10-4-7-19-8-5-11-24(26(19)23)31(36)39/h2-5,7-16H,6,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLHXDDUIXCQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=C(C7=CC=CC=C7S6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[[5-(3-Chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

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